2-Amino-3-bromo-5-methylbenzamide
Description
2-Amino-3-bromo-5-methylbenzamide is a brominated benzamide derivative characterized by an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5 on the benzene ring. This compound belongs to the 2-aminobenzamide family, a class of molecules with diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-amino-3-bromo-5-methylbenzamide |
InChI |
InChI=1S/C8H9BrN2O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
PSNWXRVFCMRKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects :
- Bromine: Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki reactions) compared to non-halogenated analogs.
- Methyl Group : Increases lipophilicity (higher logP) and steric hindrance relative to hydrogen or polar substituents.
- Amide vs. Ester/Carboxylic Acid: The amide group in this compound reduces acidity compared to carboxylic acid derivatives (pKa ~5 vs. ~2-3 for -COOH) and improves metabolic stability relative to esters .
Physicochemical Properties
Comparative data from evidence (hypothesized for the target compound):
Key Observations :
- The amide group in the target compound reduces acidity compared to the carboxylic acid analog, making it less water-soluble at physiological pH.
- The ethyl ester derivative () has higher logP due to the non-polar ethyl group, suggesting greater membrane permeability .
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